3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a pyrrolidine substituent
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from commercially available starting materials. One common route involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran to form an intermediate, which is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrochloric acid (HCl) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst loading. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(pyrrolidin-1-yl)piperidine: A conformationally rigid diamine with significant importance in medicinal chemistry.
Polyfunctionalised 3-fluoropyrroles: Compounds with interesting biological and pharmacokinetic properties.
2-(pyrrolidin-1-yl)pyrimidines: Synthesized under mild conditions and used in various applications.
Uniqueness
3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with a pyrrolidine substituent, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c19-14-12-6-1-2-7-13(12)16-15(20)18(14)11-5-10-17-8-3-4-9-17/h1-2,6-7H,3-5,8-11H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMZZAPUNMEDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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